molecular formula C9H7BN2O2 B1360956 5-Cyano-1H-indole-2-boronic acid CAS No. 871329-64-5

5-Cyano-1H-indole-2-boronic acid

Cat. No.: B1360956
CAS No.: 871329-64-5
M. Wt: 185.98 g/mol
InChI Key: UALSJXICMYXRMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-1H-indole-2-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. This compound is characterized by the presence of a cyano group at the 5-position and a boronic acid group at the 2-position of the indole ring. It is used in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-1H-indole-2-boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the rhodium-catalyzed borylation process makes it a viable option for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-1H-indole-2-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

Scientific Research Applications

5-Cyano-1H-indole-2-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyano-1H-indole-2-boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

5-Cyano-1H-indole-2-boronic acid can be compared with other indole boronic acids:

Uniqueness

The presence of the cyano group at the 5-position in this compound imparts unique electronic properties, making it particularly useful in certain chemical reactions and applications.

Similar Compounds

  • 1-methylindole-2-boronic acid
  • 1-boc-5-cyanoindole-2-boronic acid
  • 5-cyanoindole-2-boronic acid

Properties

IUPAC Name

(5-cyano-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BN2O2/c11-5-6-1-2-8-7(3-6)4-9(12-8)10(13)14/h1-4,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALSJXICMYXRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648596
Record name (5-Cyano-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-64-5
Record name (5-Cyano-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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